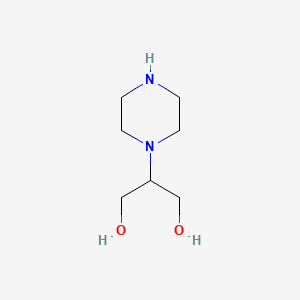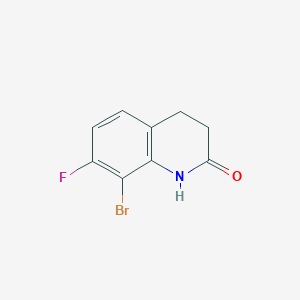![molecular formula C12H10N2 B13110293 9-Methylpyrrolo[1,2-a]quinoxaline](/img/structure/B13110293.png)
9-Methylpyrrolo[1,2-a]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methylpyrrolo[1,2-a]quinoxaline is a heterocyclic compound that belongs to the class of pyrroloquinoxalines. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound consists of a pyrrole ring fused to a quinoxaline ring, with a methyl group attached at the ninth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methylpyrrolo[1,2-a]quinoxaline can be achieved through various methods. One common approach involves the intramolecular cyclization of functionalized pyrroles. For instance, the reaction of N-(2-aminophenyl)pyrroles with aldehydes in the presence of an ionic liquid can lead to the formation of 4,5-dihydropyrrolo[1,2-a]quinoxalines, which can be further dehydrogenated to yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but the synthesis typically involves the use of readily available starting materials and standard organic synthesis techniques. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 9-Methylpyrrolo[1,2-a]quinoxaline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the molecule, such as the nitrogen atoms and the methyl group.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents like manganese dioxide (MnO2) to form quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced forms of the compound.
Substitution: Substitution reactions often involve the use of electrophiles or nucleophiles to introduce new functional groups into the molecule.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoxaline derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 9-Methylpyrrolo[1,2-a]quinoxaline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of various enzymes, such as protein kinase CK2 and AKT kinase, by binding to their active sites and blocking their activity . Additionally, it can interact with receptors, such as 5-HT3 receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Pyrrolo[1,2-a]quinoxaline: The parent compound without the methyl group.
Pyrrolo[2,3-b]quinoxaline: A structural isomer with the pyrrole ring fused at a different position.
Pyrrolo[3,4-b]quinoxaline: Another structural isomer with a different fusion pattern.
Uniqueness: 9-Methylpyrrolo[1,2-a]quinoxaline is unique due to the presence of the methyl group at the ninth position, which can influence its chemical reactivity and biological activity. This methyl group can enhance the compound’s lipophilicity, potentially improving its ability to interact with biological membranes and targets .
Properties
Molecular Formula |
C12H10N2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
9-methylpyrrolo[1,2-a]quinoxaline |
InChI |
InChI=1S/C12H10N2/c1-9-4-2-6-11-12(9)14-7-3-5-10(14)8-13-11/h2-8H,1H3 |
InChI Key |
IISJTUGGCIWUHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)N=CC3=CC=CN32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,3-Dihydroimidazo[1,2-c]pyrimidine](/img/structure/B13110226.png)
![Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,5(6H)-dione](/img/structure/B13110237.png)










